Boc-D-2,3-diaminopropionic acid
CAS No.: 76387-70-7
VCID: VC21539949
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-2,3-diaminopropionic acid, also known as N-α-Boc-D-2,3-diaminopropionic acid, is a versatile amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound is a key building block in the synthesis of peptides, particularly in the development of pharmaceuticals and biologically active compounds. Its unique structure allows for modifications that can enhance the efficacy and stability of drug candidates, making it valuable in the pharmaceutical industry. Applications in ResearchBoc-D-2,3-diaminopropionic acid is utilized in several areas of research:
Safety and HandlingBoc-D-2,3-diaminopropionic acid requires careful handling due to its potential to cause skin and eye irritation and respiratory tract irritation. It is classified under the Globally Harmonized System (GHS) for chemical safety as follows:
Research FindingsRecent studies have highlighted the versatility of 2,3-diaminopropionic acid derivatives in various applications. For instance, peptides incorporating this amino acid have shown promise in nucleic acid delivery systems, demonstrating low toxicity and high efficacy in gene silencing . Additionally, the synthesis of orthogonally protected 2,3-diaminopropanoic acid derivatives has been optimized using reductive amination processes, facilitating the creation of complex molecules with specific functionalities . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 76387-70-7 | ||||||||
Product Name | Boc-D-2,3-diaminopropionic acid | ||||||||
Molecular Formula | C8H16N2O4 | ||||||||
Molecular Weight | 204.22 g/mol | ||||||||
IUPAC Name | (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||
Standard InChI | InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | ||||||||
Standard InChIKey | KRJLRVZLNABMAT-RXMQYKEDSA-N | ||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C[NH3+])C(=O)[O-] | ||||||||
SMILES | CC(C)(C)OC(=O)NC(CN)C(=O)O | ||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-] | ||||||||
Synonyms | 76387-70-7;Boc-D-2,3-diaminopropionicacid;Boc-D-Dap-OH;(R)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid;(2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;N-alpha-Boc-D-2,3-diaminopropionicacid;AmbotzBAA1179;AC1ODUCM;PubChem14749;AC1Q1MU6;SCHEMBL1742210;KRJLRVZLNABMAT-RXMQYKEDSA-N;MolPort-003-725-376;ACT04320;ZINC2568810;FD1052;MFCD01632072;AKOS005146316;AKOS007930188;CS19314;EBD2213608;N-Boc-(R)-2,3-diaminopropionicacid;AJ-41643;AK-44761;BR-44761 | ||||||||
PubChem Compound | 7020984 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume